4-(1-Methylcyclobutyl)phenol
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Overview
Description
4-(1-Methylcyclobutyl)phenol is an organic compound with the molecular formula C11H14O. It is a phenolic compound characterized by a phenol group attached to a 1-methylcyclobutyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylcyclobutyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1-methylcyclobutylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylcyclobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclobutyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Scientific Research Applications
4-(1-Methylcyclobutyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Methylcyclobutyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also modulates cell signaling pathways and gene expression, contributing to its biological effects. The compound’s ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate cytokine production further enhances its pharmacological potential .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenolic compound with a methyl group at the para position.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position
Uniqueness
4-(1-Methylcyclobutyl)phenol is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
91876-30-1 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(1-methylcyclobutyl)phenol |
InChI |
InChI=1S/C11H14O/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
YJVBYTWPIVBJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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